Amino(1,3-dithiolan-2-yl)acetic acid

Description

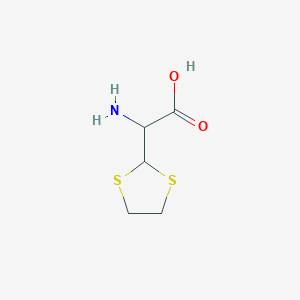

Amino(1,3-dithiolan-2-yl)acetic acid is a specialized organosulfur compound characterized by a 1,3-dithiolane ring fused to an acetic acid backbone with an amino functional group. This structure confers unique redox-active properties, making it relevant in prodrug design and mitochondrial-targeted therapeutics. The 1,3-dithiolane ring (a five-membered ring containing two sulfur atoms) enhances stability under physiological conditions while enabling controlled release of active moieties, such as antioxidants, via ring-opening reactions .

Its applications span pharmaceutical intermediates and mitochondrial-targeted prodrugs, where it improves bioavailability and cellular uptake .

Properties

CAS No. |

20622-36-0 |

|---|---|

Molecular Formula |

C5H9NO2S2 |

Molecular Weight |

179.3 g/mol |

IUPAC Name |

2-amino-2-(1,3-dithiolan-2-yl)acetic acid |

InChI |

InChI=1S/C5H9NO2S2/c6-3(4(7)8)5-9-1-2-10-5/h3,5H,1-2,6H2,(H,7,8) |

InChI Key |

MQUMNKDULYGRPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1,3-dithiolan-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolan derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Amino(1,3-dithiolan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Amino(1,3-dithiolan-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino(1,3-dithiolan-2-yl)acetic acid involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

2-(1,3-Dithian-2-yl)acetic Acid

- Structure : Features a six-membered 1,3-dithiane ring (two sulfur atoms) instead of the five-membered dithiolane.

- Lower oxidation susceptibility due to reduced electron density in the dithiane system .

- Applications : Mitochondria-targeted prodrugs, though less commonly reported than dithiolane derivatives .

4-(1,3-Dithiolan-2-yl)phenol Acetic Acid

- Structure: Substitutes the amino group with a phenol moiety linked to the dithiolane-acetic acid backbone (CAS: 150372-43-3) .

- Key Differences: The phenolic hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability. Lacks the amino functional group, limiting its utility in peptide-mimetic prodrugs.

Benzoic Acid, 4-(1,3-dithiolan-2-yl)

- Structure : Replaces the acetic acid moiety with a benzoic acid group (CAS: 101033-03-8) .

- Key Differences :

- The aromatic benzoic acid group increases hydrophobicity and may enhance binding to serum proteins.

- Reduced conformational flexibility compared to the acetic acid derivative.

Functional Analogues

2-Amino-2-(thiophen-3-yl)acetic Acid

Carbamic Acid, Methyl-, O-(((2,4-Dimethyl-1,3-Dithiolan-2-yl)Methylene)Amino)-

- Structure : Incorporates a carbamate group and methyl substituents on the dithiolane ring (CAS: 26419-73-8) .

- Classified as an extremely hazardous substance (threshold: 1 lb) under U.S. regulations .

- Applications : Agricultural chemicals (e.g., carbamate insecticides) .

Comparative Data Table

Critical Research Findings

- Redox Activity: The 1,3-dithiolane ring in this compound undergoes reversible oxidation to disulfide forms, a property absent in dithiane and thiophene analogues .

- Toxicity : Methyl-substituted dithiolane derivatives (e.g., 26419-73-8) exhibit high acute toxicity (LD50 < 50 mg/kg in rodents), necessitating stringent handling protocols .

- Synthetic Challenges : Dithiolane-containing compounds often require inert atmospheres and thiophilic catalysts to prevent sulfur scrambling, unlike more stable dithiane systems .

Q & A

Basic: What are the most reliable synthetic routes for Amino(1,3-dithiolan-2-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic addition or condensation reactions. For example, describes a procedure using isopropyl alcohol, acetic acid, and triethylamine with reflux conditions (6 hours, 308–313 K). Key steps include stoichiometric control (1.1 molar equivalents of reagents) and purification via dichloromethane extraction. Yield optimization may require adjusting solvent polarity (e.g., isopropyl alcohol vs. THF) and monitoring reaction progress with thin-layer chromatography (TLC) . Earlier studies ( ) highlight the use of diborane for selective reductions of amides, which could be adapted for precursor synthesis .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Use H and C NMR to confirm the dithiolane ring (δ 3.0–4.0 ppm for sulfur-bound protons) and carboxylic acid group (δ 170–180 ppm for carbonyl carbon) .

- X-ray crystallography : Employ SHELX software ( ) for refinement. For example, SHELXL is ideal for resolving twinned crystals or high-resolution data, ensuring accurate bond-length and angle measurements .

Advanced: What biological targets or receptors might interact with this compound, and how can these interactions be studied?

Methodological Answer:

Similar dithiolane-containing compounds ( ) show affinity for enzymes like histone deacetylases or viral proteases. To study interactions:

- In vitro assays : Use fluorescence polarization to measure binding constants with purified receptors.

- Computational docking : Tools like AutoDock Vina can model ligand-receptor interactions, guided by structural data from SHELX-refined crystals .

- SAR studies : Modify the dithiolane ring or acetic acid moiety (e.g., esterification) and test activity changes .

Advanced: How can researchers address stability issues during storage or handling of this compound?

Methodological Answer:

The dithiolane ring is sensitive to oxidation. Mitigation strategies include:

- Storage : Under inert gas (N/Ar) at –20°C in amber vials.

- Handling : Use gloveboxes for air-sensitive steps ( ).

- Stability assays : Monitor degradation via HPLC ( ) with a C18 column and UV detection at 254 nm .

Advanced: How should contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Strategies:

- Dose-response curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify true EC/IC values.

- Orthogonal assays : Validate antiviral activity (if claimed) with plaque reduction and polymerase inhibition assays .

- Meta-analysis : Compare results with structurally similar compounds (e.g., indole derivatives in ) to identify trends .

Basic: What analytical techniques are recommended for assessing purity and stereochemistry?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers ( ).

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 208.03) .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: What safety protocols are critical given the compound’s potential hazards?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis ( ).

- PPE : Wear nitrile gloves and flame-resistant lab coats (GHS Category 3 flammable liquid).

- Spill management : Neutralize with dry sand or alcohol-resistant foam ( ) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to model nucleophilic attack on the dithiolane ring.

- MD simulations : GROMACS for solvation effects in aqueous/organic mixtures .

Advanced: What metabolic pathways might degrade this compound, and how can metabolites be identified?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.

- Isotope labeling : Synthesize C-labeled analogs ( ) to track metabolic fate .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.